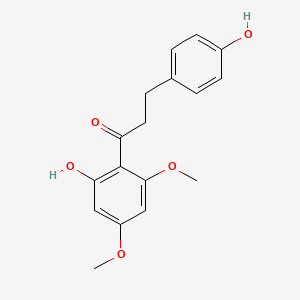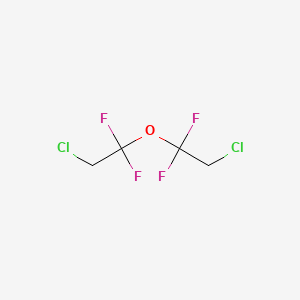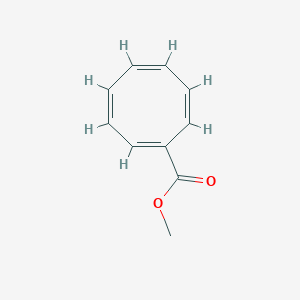
Methyl cyclooctatetraenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl cyclooctatetraenecarboxylate is an organic compound that belongs to the class of esters It is derived from cyclooctatetraene, a cyclic hydrocarbon with alternating double bonds, and methyl carboxylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl cyclooctatetraenecarboxylate typically involves the esterification of cyclooctatetraenecarboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
Cyclooctatetraenecarboxylic acid+MethanolH2SO4Methyl cyclooctatetraenecarboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl cyclooctatetraenecarboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a widely used reducing agent for esters.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclooctatetraenecarboxylic acid.
Reduction: Cyclooctatetraenol.
Substitution: Various substituted cyclooctatetraene derivatives.
Aplicaciones Científicas De Investigación
Methyl cyclooctatetraenecarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl cyclooctatetraenecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The cyclic structure of the compound also allows it to interact with hydrophobic regions of proteins and membranes, influencing their function and activity.
Comparación Con Compuestos Similares
Methyl cyclooctatetraenecarboxylate can be compared with other similar compounds, such as:
Cyclooctatetraene: The parent hydrocarbon, which lacks the ester group.
Cyclooctatetraenecarboxylic acid: The carboxylic acid derivative.
Methyl benzoate: A simpler ester with a benzene ring instead of a cyclooctatetraene ring.
Uniqueness
The unique combination of the cyclic structure and the ester functional group in this compound provides it with distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
methyl cyclooctatetraenecarboxylate |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)9-7-5-3-2-4-6-8-9/h2-8H,1H3/b3-2-,4-2?,5-3?,6-4-,7-5-,8-6?,9-7?,9-8+ |
Clave InChI |
SRDKPHHAQBLKJO-KZDCPJCISA-N |
SMILES isomérico |
COC(=O)/C/1=C/C=C\C=C/C=C1 |
SMILES canónico |
COC(=O)C1=CC=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


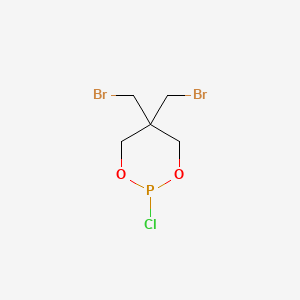
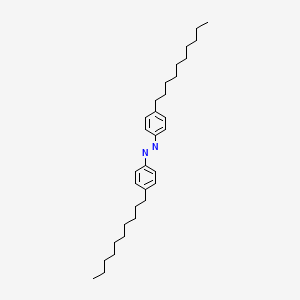
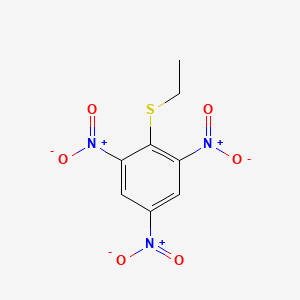
![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate](/img/structure/B14669260.png)
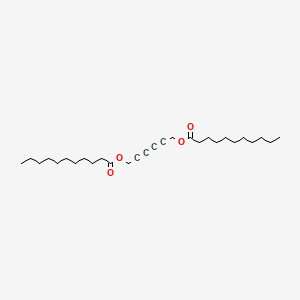
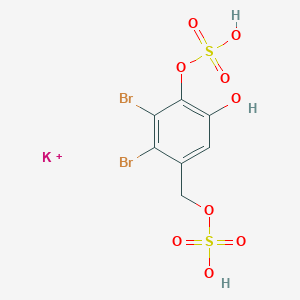
![1H-Pyrrolo[1,2-A][1,4]diazepine](/img/structure/B14669276.png)
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)
![5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl-](/img/structure/B14669293.png)

